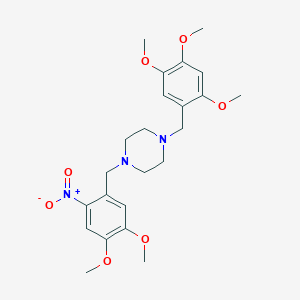
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as N-(2,4,5-trimethoxybenzyl)-1-(4,5-dimethoxy-2-nitrophenyl)piperazine (DMNPBP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
DMNPBP acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT2A receptor by DMNPBP leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to the modulation of various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
DMNPBP has been shown to modulate various physiological and pathological processes in the brain, including neurotransmission, cognition, and mood regulation. DMNPBP has been found to enhance the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
DMNPBP has several advantages for lab experiments, including its high selectivity for the 5-HT2A receptor, which makes it a valuable tool to study the receptor's function and potential therapeutic applications. However, DMNPBP has some limitations, including its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
DMNPBP has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. Some future directions for DMNPBP research include the development of more potent and selective agonists of the 5-HT2A receptor, the investigation of the receptor's role in various physiological and pathological processes, and the potential therapeutic applications of DMNPBP and related compounds. Additionally, the development of new synthetic methods for DMNPBP and related compounds could lead to the discovery of new compounds with improved properties and potential applications in various fields of scientific research.
Méthodes De Synthèse
DMNPBP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,4,5-trimethoxybenzaldehyde with piperazine, followed by the reduction of the resulting Schiff base with sodium borohydride to obtain the corresponding amine. This amine is then coupled with 4,5-dimethoxy-2-nitrobenzyl chloride to yield the final product, DMNPBP.
Applications De Recherche Scientifique
DMNPBP has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMNPBP has been used as a tool to study the function of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the brain. DMNPBP has been found to be a selective agonist of the 5-HT2A receptor, which makes it a valuable tool to study the receptor's function and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O7/c1-29-19-13-23(33-5)21(31-3)11-17(19)15-25-8-6-24(7-9-25)14-16-10-20(30-2)22(32-4)12-18(16)26(27)28/h10-13H,6-9,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYSDSDMQBPLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)
![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)

![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)


![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)